2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
2-((6-Ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4(3H)-one core substituted with an ethyl group at position 6, a furan-2-ylmethyl moiety at position 3, and a thioacetamide side chain at position 2 linked to a 4-fluorophenyl group.
Properties
IUPAC Name |
2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S2/c1-2-16-10-17-19(30-16)24-21(25(20(17)27)11-15-4-3-9-28-15)29-12-18(26)23-14-7-5-13(22)6-8-14/h3-10H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJWFBSIPZREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure
The compound can be described by the following structural formula:
This structure incorporates a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. A related study demonstrated that similar thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects against several cancer cell lines. For example, compounds derived from this class showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM across different cancer types including lung and breast cancer .
The proposed mechanisms of action for these compounds include:
- Inhibition of DNA Synthesis : Compounds targeting DNA gyrase have shown promising results in inhibiting bacterial growth .
- Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . It features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of a furan ring and a fluorophenyl group enhances its pharmacological profile, potentially contributing to its efficacy in various therapeutic areas.
Biological Activities
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Antiviral Activity
- Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have been identified as inhibitors of viral polymerases and proteases, suggesting that this compound may also possess antiviral activity against viruses such as SARS-CoV-2 .
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Anticancer Properties
- Thieno[2,3-d]pyrimidines have been reported to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound has shown promise in preliminary studies as a potential anticancer agent due to its ability to target specific cellular pathways involved in tumor growth .
- Anti-inflammatory Effects
Case Studies
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SARS-CoV-2 Inhibition
- A study focused on derivatives of thieno[2,3-d]pyrimidines showed that certain modifications led to enhanced inhibitory activity against the main protease (Mpro) of SARS-CoV-2. This highlights the potential for developing antiviral therapies based on the structure of 2-((6-ethyl-3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide .
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Cancer Cell Line Studies
- Research involving various cancer cell lines has demonstrated that similar compounds can induce apoptosis through mitochondrial pathways. These findings suggest a potential application for the compound in oncology, warranting further investigation into its efficacy and safety profiles in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and reported bioactivities.
Structural and Substituent Variations
The target compound’s uniqueness lies in its furan-2-ylmethyl substituent at position 3 and the 4-fluorophenyl acetamide side chain. Key differences among analogs include:
- Halogenation: Many analogs feature chloro- or difluorophenyl groups (e.g., N-(3-Chloro-4-fluorophenyl) in , N-(2,4-Difluorophenyl) in ).
- Bulkier substituents : Compounds like N-(4-isopropylphenyl) ( ) introduce steric effects that may reduce membrane permeability compared to the target’s 4-fluorophenyl group.
- Heterocyclic modifications : Some analogs replace the furan with benzimidazole ( ) or thiazole ( ), altering π-π stacking and hydrogen-bonding capabilities.
Molecular Properties
Key Research Findings
- Antimicrobial Activity: Compounds with chloro/fluorophenyl groups (e.g., 4j in ) showed moderate activity against S. aureus (14 mm inhibition zone), likely due to enhanced membrane disruption .
- Kinase Inhibition: highlights thienopyrimidines as CK1 inhibitors, with substituents like trifluoromethylbenzothiazole enhancing potency . The target’s 4-fluorophenyl group may similarly optimize kinase binding.
- The furan ring in the target compound could donate electron density, modulating reactivity .
Hypothesized Advantages of the Target Compound
- The furan-2-ylmethyl group may confer improved metabolic stability over chlorinated analogs by reducing oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
